2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone
Description
This compound features a benzimidazole core substituted with a 2-hydroxyethylamino group at position 2 and a 4-methoxyphenyl ethanone moiety at position 1 (Figure 1). The benzimidazole scaffold is notable for its prevalence in medicinal chemistry due to its bioisosteric relationship with indoles and purines .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H19N3O3/c1-24-14-8-6-13(7-9-14)17(23)12-21-16-5-3-2-4-15(16)20-18(21)19-10-11-22/h2-9,22H,10-12H2,1H3,(H,19,20) |
InChI Key |
AQTLMTIRBDZJOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO |
Origin of Product |
United States |
Biological Activity
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone, also known by its CAS number 154055-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- Density : 1.25 g/cm³
- Boiling Point : 531.9 °C
- Flash Point : 275.5 °C
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential therapeutic effects, particularly in the context of neuroinflammation and cancer treatment.
Neuroinflammation
Research indicates that compounds with similar structural features have shown promise in modulating inflammatory responses in neurodegenerative diseases. For instance, studies on related benzimidazole derivatives have demonstrated their ability to inhibit the activation of microglia, which are implicated in neuroinflammatory processes. This inhibition correlates with decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic application for neurodegenerative conditions .
Anticancer Activity
Additionally, benzimidazole derivatives have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways .
Case Studies
-
Neuroprotective Effects :
- A study investigating the effects of similar compounds on BV-2 microglial cells found that they significantly inhibited LPS-induced activation, leading to reduced levels of nitric oxide and other inflammatory mediators . This suggests a potential role for 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone in neuroprotection.
- Anticancer Mechanisms :
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated via fragment-based methods where experimental data are unavailable.
Aromatic Ring Modifications
Benzimidazole Substituent Variations
- Benzoyl Group (Compound in ) : The planar benzoyl moiety may enhance interactions with hydrophobic enzyme pockets, though at the expense of solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
